Butyryl timolol - 106351-79-5

Butyryl timolol

Catalog Number: EVT-262292
CAS Number: 106351-79-5
Molecular Formula: C17H30N4O4S
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butyryltimolol is a lipophilic ester prodrug of timolol, a beta adrenergic blocer with antihypertensive and hemodynamic properties.
Synthesis Analysis

The synthesis of butyryl timolol typically involves the esterification of timolol with butyric acid. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and conducted under reflux conditions to facilitate the reaction. The general steps for synthesizing butyryl timolol are:

  1. Reactants: Timolol and butyric acid.
  2. Catalyst: Sulfuric acid or p-toluenesulfonic acid.
  3. Conditions: Refluxing the reaction mixture for several hours (typically 1 to 24 hours).
  4. Purification: The product is purified through distillation or recrystallization to achieve high purity .

In industrial settings, continuous flow reactors may be employed to maintain consistent conditions and improve yields, along with automated purification systems to ensure product quality.

Molecular Structure Analysis

Butyryl timolol features a complex molecular structure characterized by a butyric acid moiety esterified to the timolol molecule. The key structural components include:

  • Beta-Blocker Core: The structure retains the essential beta-blocking properties of timolol.
  • Ester Linkage: The presence of an ester functional group enhances lipophilicity, aiding in corneal penetration.
  • Functional Groups: The molecule contains multiple functional groups that contribute to its pharmacological activity.

The molecular structure can be represented as follows:

Butyryl Timolol C17H30N4O4S\text{Butyryl Timolol }C_{17}H_{30}N_{4}O_{4}S

This structure allows butyryl timolol to undergo hydrolysis in physiological conditions, releasing active timolol .

Chemical Reactions Analysis

Butyryl timolol participates in several significant chemical reactions:

  1. Hydrolysis: In aqueous environments, especially in the presence of enzymes like esterases, butyryl timolol hydrolyzes to release timolol. This reaction is crucial for its function as a prodrug.
    • Conditions: Typically occurs at physiological pH and temperature.
    • Major Product: Timolol.
  2. Oxidation: Butyryl timolol can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
    • Common Reagents: Potassium permanganate, hydrogen peroxide.
  3. Substitution Reactions: The ester group can be substituted under specific conditions to form other derivatives.
    • Reagents: Alkyl halides and strong bases are commonly used for substitution reactions.

These reactions highlight the versatility of butyryl timolol in synthetic organic chemistry and its potential modifications .

Mechanism of Action

The mechanism of action for butyryl timolol primarily revolves around its conversion to active timolol upon hydrolysis. Once administered, butyryl timolol penetrates the cornea more effectively than timolol alone due to its lipophilic nature. Upon reaching the target site, it undergoes enzymatic hydrolysis, releasing timolol, which then binds to beta-adrenergic receptors in the eye.

  • Beta-Adrenergic Blockade: Timolol exerts its therapeutic effects by antagonizing beta-adrenergic receptors, leading to decreased aqueous humor production and increased outflow, thereby reducing intraocular pressure.

This mechanism underscores the importance of butyryl timolol as a prodrug that enhances drug delivery while maintaining therapeutic efficacy .

Physical and Chemical Properties Analysis

Butyryl timolol exhibits several notable physical and chemical properties:

  • Molecular Weight: 386.5 g/mol.
  • Melting Point: Typically ranges between 146-147°C when purified .
  • Solubility: It is soluble in organic solvents such as acetone and ethanol but has limited solubility in water due to its ester nature.
  • Stability: Butyryl timolol is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into ocular delivery systems where stability and solubility are paramount .

Applications

Butyryl timolol has significant applications across various scientific fields:

  • Medicine: Primarily utilized in ophthalmology for enhanced delivery of timolol in treating glaucoma and ocular hypertension.
  • Pharmaceutical Research: Investigated as a model compound for studying ester hydrolysis kinetics and beta-adrenergic blocking activity.
  • Drug Development: Employed in developing advanced drug delivery systems aimed at improving therapeutic outcomes for ocular medications.

Research continues into optimizing formulations containing butyryl timolol to further enhance its clinical efficacy and patient compliance .

Prodrug Design and Rationale for Butyryl Timolol

Esterification Strategies in Beta-Blocker Prodrug Development

The core challenge in topical timolol application lies in its inherent physicochemical properties. As a hydrophilic molecule bearing both secondary amine and hydroxyl functional groups, timolol exhibits limited capacity to traverse lipophilic biological barriers like the corneal epithelium or the stratum corneum. Prodrug design, specifically esterification, emerged as a strategic solution to overcome this limitation. The secondary alcohol group (–OH) within the timolol structure (specifically on the 3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol moiety) presents a prime target for chemical modification due to its involvement in hydrogen bonding and contribution to overall hydrophilicity [1] [4] [6].

Butyryl timolol (chemically designated as [(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate, CAS 106351-79-5) is synthesized via acylation of timolol's secondary alcohol using butyryl chloride under Schotten-Baumann conditions or similar esterification reactions employing coupling agents like DCC/EDC with DMAP catalysis. This reaction replaces the polar hydrogen of the hydroxyl group with the lipophilic butyryl chain (–OCOC₃H₇) [5] [10]. The selection of the butyryl moiety (C4 chain) is not arbitrary; it results from systematic structure-activity relationship (SAR) studies. Research comparing various timolol esters (e.g., acetate, propionate, butyrate, valerate, isobutyrate, pivalate) demonstrated that chain length significantly impacts both lipophilicity and enzymatic hydrolysis kinetics. Shorter chains (acetate, C2) offered less lipophilicity enhancement, while longer chains (valerate, C5) or bulky chains (pivalate) significantly slowed enzymatic conversion rates in ocular tissues [1] [6]. The butyryl ester (C4) was empirically determined to offer an optimal balance, providing substantial lipophilicity enhancement without excessively hindering bioreversion by esterases present in the target tissues (cornea, skin) [1] [7] [8].

Table 1: Key Physicochemical Properties of Timolol and Butyryl Timolol

PropertyTimololButyryl TimololSignificance
Molecular FormulaC₁₃H₂₄N₄O₃SC₁₇H₃₀N₄O₄SAddition of C₄H₆O₂ (butyryl group)
Molecular Weight (g/mol)316.42386.51Increased molecular size due to prodrug moiety
Log Partition Coefficient (LogP/D)-0.042.08Dramatic increase in lipophilicity [5]
Primary Functional GroupSecondary AlcoholButyrate EsterKey modification enabling prodrug properties
CAS Number26839-75-8106351-79-5Unique identifier [10]

Lipophilicity Enhancement for Improved Membrane Permeability

The primary objective of esterifying timolol to form butyryl timolol is to drastically alter its partition coefficient, favoring diffusion across biological membranes. Lipophilicity, quantified as the logarithm of the octanol/water partition coefficient (LogP/D), is a critical determinant of passive transcellular transport. Timolol, with its LogP/D of -0.04, is highly hydrophilic, resulting in poor partitioning into the lipophilic domains of the corneal epithelium (a major barrier for ocular delivery) and the stratum corneum (the primary barrier for dermal delivery) [5] [6]. Esterification with the butyryl group masks the polar hydroxyl group, effectively shielding its hydrogen-bonding capability. This modification results in a profound increase in lipophilicity, with butyryl timolol exhibiting a LogP/D of 2.08 [5]. This represents an increase of more than two orders of magnitude in the oil/water partition ratio compared to the parent drug.

This enhanced lipophilicity directly translates to superior membrane permeability. In vitro studies using corneal epithelial cell models and excised corneal tissues consistently demonstrate a significant permeability advantage for butyryl timolol over timolol maleate. Research showed that butyryl timolol exhibited a 5.5-fold increase in corneal penetration compared to timolol in pigmented rabbit models [3]. Similarly, in dermal delivery studies, butyryl timolol displayed markedly superior permeation through both rodent and porcine skin compared to timolol maleate. Crucially, this enhanced permeation is not merely superficial; butyryl timolol facilitates significantly higher accumulation of the active drug, timolol, within the skin layers following enzymatic hydrolysis [8]. This is attributed to the "prodrug depot" effect, where the lipophilic prodrug penetrates efficiently and is then converted locally to the active form.

Table 2: Impact of Ester Chain Length on Timolol Prodrug Properties

Timolol ProdrugEster Chain LengthLogP/D ValueRelative Corneal PermeabilityHydrolysis Rate (Cornea)
Timolol (Parent)N/A-0.041.0 (Reference)N/A
O-Acetyl TimololC2~0.80*~3.0xVery Fast
O-Propionyl TimololC3~1.40*~4.5xFast
O-Butyryl TimololC42.08 [5]5.5x [3]Optimal
O-Valeryl TimololC5~2.80*~6.0xSlow
O-Pivaloyl TimololBulky C4~2.20*~4.0xVery Slow
*Estimated based on trends reported in [1] [6]

Targeted Hydrolysis Mechanisms in Ocular and Dermal Tissues

The success of butyryl timolol hinges not only on improved penetration but also on its efficient and site-specific conversion back to the active parent drug, timolol. This bioreversion is predominantly mediated by enzymatic hydrolysis catalyzed by endogenous carboxylesterases (CES). These enzymes are ubiquitously present but exhibit varying activities across different tissues [1] [7] [8].

  • Ocular Hydrolysis: Within the eye, esterase activity is strategically localized. High levels are found in the corneal epithelium, the iris-ciliary body, and to a lesser extent, the aqueous humor. This distribution is crucial for the prodrug strategy. As butyryl timolol diffuses through the corneal epithelium, it encounters abundant esterases, undergoing rapid hydrolysis to release timolol and butyric acid. The liberated timolol can then exert its pharmacological effect (beta-blockade) locally on the ciliary body to reduce intraocular pressure. The kinetics of hydrolysis are favorable; butyryl timolol is designed to be stable enough in aqueous formulation (though less so than bulkier esters like pivalate) but a sufficiently good substrate for corneal esterases to ensure rapid activation within the target tissue. Studies confirm that hydrolysis occurs predominantly during or shortly after corneal penetration, minimizing systemic absorption of the intact prodrug and maximizing local drug delivery [1] [7] [9].

  • Dermal Hydrolysis: The skin also possesses significant esterase activity, primarily located in the viable epidermis and dermis, although some activity exists even in the stratum corneum. Ex vivo studies using human skin have demonstrated that butyryl timolol readily undergoes enzymatic hydrolysis upon penetration into the deeper skin layers. The hydrolysis follows time-dependent kinetics, releasing free timolol locally. Critically, research shows that the timolol accumulation within the skin following topical application of butyryl timolol is significantly higher than that achieved by applying an equimolar amount of timolol maleate itself [8]. This enhanced local concentration is vital for therapeutic applications like treating infantile hemangiomas (IH), where the target endothelial cells reside in the dermis. The localized hydrolysis minimizes systemic exposure to the intact prodrug and ensures the active drug is generated primarily at the desired site of action.

Table 3: Hydrolysis Profile of Butyryl Timolol in Different Tissues

Tissue / Biological SystemHydrolysis Rate / EfficiencyKey Enzymes InvolvedFunctional Outcome
Corneal Epithelium (Ocular)HighCarboxylesterases (CES1, CES2)Rapid conversion post-penetration, high local timolol levels in anterior chamber [1] [7]
Iris-Ciliary Body (Ocular)HighCarboxylesterasesDirect release of active drug at primary site of action (beta-receptors) for IOP reduction [1]
Human Skin (Viable Epidermis/Dermis)Moderate to High (Time-dependent)CarboxylesterasesSignificant timolol accumulation within skin layers, superior to timolol maleate application [8]
Plasma/Systemic CirculationRelatively LowerPlasma esterasesLimits systemic exposure to intact prodrug; absorbed prodrug mainly releases timolol systemically [3] [9]

The targeted hydrolysis mechanism is fundamental to the improved therapeutic index (ratio of local to systemic exposure) observed with butyryl timolol. By combining enhanced penetration with localized activation, the prodrug strategy significantly increases the amount of active timolol at the target site while reducing the total administered dose required and consequently minimizing potential systemic beta-blockade effects [3] [8] [9].

Properties

CAS Number

106351-79-5

Product Name

Butyryl timolol

IUPAC Name

[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate

Molecular Formula

C17H30N4O4S

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1

InChI Key

IGJCFKQCZRWRRM-ZDUSSCGKSA-N

SMILES

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2

Solubility

Soluble in DMSO

Synonyms

Butyryltimolol; Butyryl timolol; Butyryl-timolol;

Canonical SMILES

CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2

Isomeric SMILES

CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.